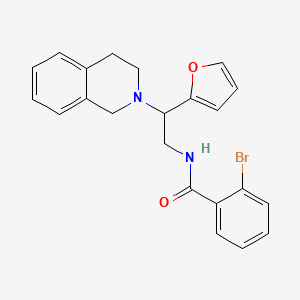

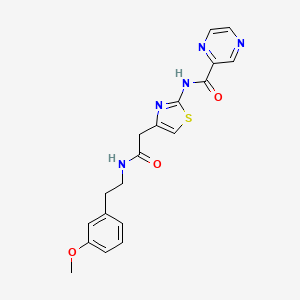

(4-Methylthiophen-2-yl)(3-(pyridin-4-yloxy)pyrrolidin-1-yl)methanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(4-Methylthiophen-2-yl)(3-(pyridin-4-yloxy)pyrrolidin-1-yl)methanone is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. This compound is commonly referred to as MTPM and is a synthetic molecule that has been synthesized using a specific method. In Additionally, we will also discuss future directions for further research on this compound.

Applications De Recherche Scientifique

Anticonvulsant Activity

The pyrrolidine ring is often explored for its potential in treating neurological disorders. Given the structural features of our compound, it may be investigated for anticonvulsant properties. The stereochemistry and the spatial orientation of substituents on the pyrrolidine ring can significantly influence the binding to protein targets involved in seizure disorders .

Antinociceptive Effects

Compounds with a pyrrolidine structure have been studied for their antinociceptive activity, which is the ability to block the detection of a painful or injurious stimulus by sensory neurons. The compound’s efficacy in this application could be assessed through preclinical pain models .

Antidiabetic Potential

The pyridine component of the molecule suggests a possible role in antidiabetic therapy. Pyridine derivatives have been found to exhibit activities that could be beneficial in the management of diabetes, such as influencing insulin release or glucose metabolism .

Antimycobacterial Properties

Research into pyridine and pyrrolidine derivatives has shown promise in the treatment of bacterial infections, including those caused by mycobacteria. The compound could be synthesized and screened for antimycobacterial activity, which is crucial in the fight against tuberculosis .

Antitumor Activities

Both pyrrolidine and pyridine rings are present in various compounds with antitumor properties. The compound could be part of oncological research, focusing on its ability to inhibit cancer cell growth or proliferation .

Antiviral Applications

The structural complexity of the compound makes it a candidate for antiviral drug development. Its potential to interfere with viral replication or to act as an inhibitor to specific viral proteins could be explored .

Photophysical Research

The methylthiophenyl group attached to the pyridine ring can exhibit interesting photophysical properties. This aspect of the compound could be studied for applications in the development of optical materials or sensors .

Drug Design and Stereochemistry

The stereogenicity of the pyrrolidine ring means that different stereoisomers of the compound could have varying biological profiles. This feature is highly relevant in drug design , where the orientation of substituents can lead to different therapeutic outcomes .

Propriétés

IUPAC Name |

(4-methylthiophen-2-yl)-(3-pyridin-4-yloxypyrrolidin-1-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O2S/c1-11-8-14(20-10-11)15(18)17-7-4-13(9-17)19-12-2-5-16-6-3-12/h2-3,5-6,8,10,13H,4,7,9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQKFRYLMJCIIBQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=C1)C(=O)N2CCC(C2)OC3=CC=NC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{[2-(4-Fluorophenyl)hydrazino]carbonyl}benzenecarboxylic acid](/img/structure/B2863938.png)

![7-chloro-N-(3,5-dimethoxyphenyl)-3-[(4-methylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2863940.png)

![2-methyl-N-[4-(morpholin-4-yl)phenyl]propanamide](/img/structure/B2863941.png)

![N-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-4-ethoxybenzamide](/img/structure/B2863945.png)

![(E)-ethyl 2-((3,5-bis(trifluoromethyl)benzoyl)imino)-1-isopropyl-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2863949.png)

![8-(4-ethoxyphenyl)-4-oxo-N-(pyridin-4-ylmethyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2863954.png)

![3-[(Methoxycarbonyl)amino]propanoic acid](/img/structure/B2863958.png)